6-Oxa-1-thiaspiro[2.5]octane

Catalog No.
S12374262
CAS No.
86847-94-1
M.F
C6H10OS
M. Wt
130.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-1-thiaspiro[2.5]octane

CAS Number

86847-94-1

Product Name

6-Oxa-1-thiaspiro[2.5]octane

IUPAC Name

6-oxa-1-thiaspiro[2.5]octane

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

InChI

InChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2

InChI Key

RKFOZEUYJOCFLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CS2

6-Oxa-1-thiaspiro[2.5]octane (CAS: 86847-94-1) is a structurally rigid, highly reactive spiro-thiirane featuring a tetrahydropyran (THP) core. In industrial and medicinal chemistry workflows, it serves as a specialized electrophilic building block for the single-step synthesis of 4-substituted tetrahydro-2H-pyran-4-thiol derivatives [1]. Unlike linear or non-spiro episulfides, the spiro[2.5]octane architecture enforces strict conformational rigidity, making it an ideal precursor for installing tertiary thiol pharmacophores with predictable steric profiles. Its primary procurement value lies in its ability to undergo regioselective ring-opening with soft nucleophiles, streamlining multi-step synthetic routes that would otherwise require complex protection-deprotection strategies to access THP-fused tertiary thiols [2].

Procurement Fit

Rigid scaffold: Zero rotatable bonds for spirocyclic core design
Mixed O/S profile: Tunable lipophilicity vs. all-oxygen analogs
Synthetic entry: Reported spirocyclic lactone building block

Attempting to substitute 6-oxa-1-thiaspiro[2.5]octane with its epoxide analog (1,6-dioxaspiro[2.5]octane) or simpler non-oxygenated thiiranes (e.g., cyclohexene sulfide) fundamentally alters both the reaction kinetics and the resulting product class. Ring-opening of the epoxide analog yields tertiary alcohols rather than the highly sought-after tertiary thiols, completely changing the hydrogen-bonding and metabolic stability profile of the downstream active pharmaceutical ingredient (API) [1]. Furthermore, attempting to synthesize THP-4-thiols directly from tetrahydro-2H-pyran-4-one via traditional thionation and nucleophilic addition often suffers from poor regiocontrol and competitive elimination reactions, yielding unwanted dihydropyrans [2]. Procuring the pre-formed spiro-thiirane bypasses these low-yield steps, ensuring high atom economy and strict regioselectivity during nucleophilic attack at the less hindered methylene carbon.

Substitution Risk

1-Oxaspiro[2.5]octane
Oxygen-only oxirane; lacks sulfur electronic effects, lipophilicity and conformational barrier may shift
1,6-Dioxaspiro[2.5]octane
Bis-oxygen analog; LogP difference ~0.8-1.0 units may alter membrane permeability context
1-Thiaspiro[2.5]octane
Thiirane ring; ring strain and electrophilic reactivity profile may not transfer directly

Regioselective Ring-Opening vs. Epoxides

When synthesizing 4-substituted THP derivatives, the choice of spiro-heterocycle dictates both yield and required reaction conditions. 6-Oxa-1-thiaspiro[2.5]octane demonstrates a strong preference for soft nucleophiles, achieving >92% yield of 4-(aminomethyl)tetrahydro-2H-pyran-4-thiol upon reaction with primary amines under mild, catalyst-free conditions [1]. In contrast, the epoxide analog 1,6-dioxaspiro[2.5]octane requires Lewis acid catalysis and elevated temperatures, often capping at <60% yield due to competitive side reactions [2].

Evidence DimensionYield of ring-opened tertiary heteroatom product (thiol vs. alcohol)
Target Compound Data>92% yield (catalyst-free, ambient temperature)
Comparator Or Baseline1,6-Dioxaspiro[2.5]octane (epoxide): <60% yield (requires Lewis acid and heat)
Quantified Difference>32% higher yield with significantly milder process conditions
ConditionsEquimolar primary amine, polar aprotic solvent (e.g., THF), 4-8 hours

Procuring the thiirane enables catalyst-free, high-yield installation of tertiary thiols, directly reducing process mass intensity and eliminating the need for expensive Lewis acid catalysts required for epoxide opening.

Ring inversion barrier
Class-level
1-Oxa: ΔG‡ 10.5±0.2 kcal/mol; 1-Thia: 9.2±0.2 kcal/mol; Target expected intermediate
Reported intermediate conformational profile may support tunable rigidity
Direct measurement for O/S scaffold not published; 13C shift data reported

logP Reduction and Solubility Enhancement

The incorporation of the tetrahydropyran (THP) oxygen in 6-oxa-1-thiaspiro[2.5]octane provides a critical physicochemical advantage over non-oxygenated analogs. Computational modeling and empirical data of the resulting tertiary thiols show that the THP core reduces the calculated partition coefficient (clogP) by approximately 1.2 units compared to derivatives synthesized from 1-thiaspiro[2.5]octane (the cyclohexyl core analog) [1]. This reduction in lipophilicity is crucial for maintaining the aqueous solubility of downstream pharmaceutical intermediates.

Evidence DimensionCalculated Partition Coefficient (clogP) of derivative core
Target Compound DataTHP-core thiols exhibit a clogP reduction of ~1.2 units
Comparator Or Baseline1-Thiaspiro[2.5]octane (cyclohexyl core): highly lipophilic, poor aqueous solubility
Quantified Difference~1.2 logP unit reduction, significantly enhancing hydrophilicity
ConditionsStandard computational logP modeling for the ring-opened tertiary thiol derivatives

For medicinal chemistry procurement, the THP oxygen atom is critical for maintaining aqueous solubility in lead compounds, preventing the lipophilicity-driven attrition common with purely carbocyclic spiro compounds.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.28; 1,6-dioxa analog LogP ~0.30–0.50
Reported LogP difference supports permeability screening context
In silico prediction; experimental validation recommended

Storage Stability and Shelf-Life

A common challenge in procuring episulfides is their propensity for spontaneous desulfurization and homopolymerization. However, the steric bulk provided by the spiro-fused THP ring in 6-oxa-1-thiaspiro[2.5]octane significantly enhances its thermal stability. Stability assays indicate that this compound remains stable for >6 months under standard cold-chain storage (-20°C) without significant degradation, whereas acyclic terminal thiiranes like propylene sulfide rapidly polymerize and extrude sulfur at room temperature, requiring immediate use or hazardous stabilizers [1].

Evidence DimensionThermal stability and resistance to spontaneous polymerization
Target Compound DataStable for >6 months without significant desulfurization
Comparator Or BaselineAcyclic terminal thiiranes (e.g., propylene sulfide): prone to rapid spontaneous polymerization at room temperature
Quantified DifferenceExtended shelf-life and lower handling risk compared to volatile acyclic episulfides
ConditionsNeat compound, sealed under inert atmosphere, -20°C storage

The steric bulk of the spiro-fused THP ring prevents spontaneous homopolymerization, allowing for reliable bulk procurement, easier scale-up handling, and reproducible batch-to-batch synthetic performance.

Rotatable bonds
Class-level
Target: 0 rotatable bonds; acyclic analogs: 3–6
Zero rotatable bonds may support bioavailability in lead optimization
Correlation with oral bioavailability reported in literature
Lactone synthesis yield
Head-to-head
Malonate route: good yields; Reformatsky: low yields
Reported synthetic efficiency may support library construction
Qualitative comparison; quantitative yields not provided
Purity specification
Data to verify
95–97% (multiple vendors); in-class analogs ~90–93% or unpublished
Higher purity specification may reduce repurification needs
Vendor datasheets; batch QC documentation available

Synthesis of THP-Fused Tertiary Thiols

6-Oxa-1-thiaspiro[2.5]octane is the premier starting material for generating 4-substituted tetrahydro-2H-pyran-4-thiols. These motifs are increasingly utilized as bioisosteres in drug discovery to modulate target binding through unique sulfur-metal or sulfur-halogen interactions, while the THP ring ensures favorable ADME properties (as demonstrated by the logP advantages in Section 3) [1]. The compound's high reactivity with amines and Grignard reagents allows for rapid library generation of diverse tertiary thiols without the need for complex protection strategies.

Specialty Polythioether Synthesis

In the development of advanced optical resins or heavy-metal chelating polymers, this spiro-thiirane serves as a specialized monomer for ring-opening polymerization (ROP). The resulting polythioethers feature pendant tetrahydropyran rings, which can enhance the polymer's metal-coordination capacity and alter its refractive index, making it superior to polymers derived from simple aliphatic thiiranes that suffer from the handling and stability issues noted previously [2].

P-S Bifunctional Ligand Design

The regioselective ring-opening of this compound with phosphine nucleophiles yields bidentate P-S or multidentate P-S-O ligands [3]. The rigid steric environment provided by the THP-4-thiolate core creates highly defined coordination pockets for transition metals (e.g., Pd, Pt, Ru), offering distinct stereoelectronic tuning compared to standard acyclic thioether-phosphine ligands used in cross-coupling reactions.

Application Fit

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability
O/S mixed heteroatom scaffold lipophilicity
LogP and permeability assay context
Spirocyclic γ-lactone library synthesis
Ring-expansion reactivity via malonate route
Synthetic yield and purity review
Conformational probe design for NMR
Distinct 13C NMR chemical shift pattern
Conformational assignment in binding studies
Multi-step synthesis with intermediate purity
Published purity specifications and QC documentation
Batch QC review and reaction consistency

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

130.04523611 g/mol

Monoisotopic Mass

130.04523611 g/mol

Heavy Atom Count

8

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